N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.245 g/mol. This compound is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further substituted with a morpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-morpholin-4-ylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3), and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, halophenyl, and sulfonylphenyl derivatives.
Scientific Research Applications
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, which may influence the compound’s biological activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino functional group and have been studied for their biological activities and synthetic applications.
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Known for their analgesic activity and acute toxicity.
Uniqueness
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and enhances its solubility and bioavailability
Properties
IUPAC Name |
(NE)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-12-9-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4,9,14H,5-8H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCZKTVODJKQZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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